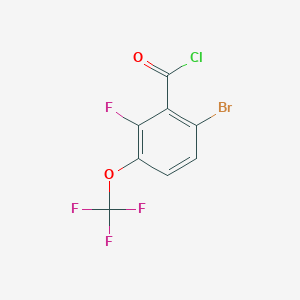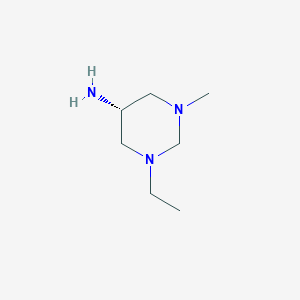![molecular formula C13H13N3O2 B13114197 (R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method involves the use of stop codon suppression techniques to incorporate the metal-binding amino acid (2,2’-bipyridin-5-yl)alanine into proteins . This method allows for the precise incorporation of the bipyridine moiety into the desired position within the amino acid structure.
Industrial Production Methods
Industrial production methods for ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid are not well-documented in the literature. the principles of large-scale amino acid synthesis and purification can be applied to produce this compound in significant quantities. Techniques such as chromatography and crystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with transition metals.
Reduction: Reduction reactions can modify the amino acid backbone or the bipyridine moiety.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal complexes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with transition metals can form metal-bipyridine complexes, while substitution reactions can yield various functionalized bipyridine derivatives.
科学的研究の応用
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: The compound can be incorporated into proteins to study metal-binding sites and enzyme mechanisms.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
作用機序
The mechanism of action of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid involves its ability to bind to metal ions through the bipyridine moiety. This binding can influence the activity of metal-dependent enzymes and other biological processes. The compound can also act as a catalyst in various chemical reactions, facilitating the formation of specific products through its interaction with metal ions .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the amino acid framework.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups at the 6 and 6’ positions.
Uniqueness
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to its chiral amino acid backbone, which allows for specific interactions with biological molecules and metal ions
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m1/s1 |
InChIキー |
VWTQURBMIRJISI-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@H](C(=O)O)N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


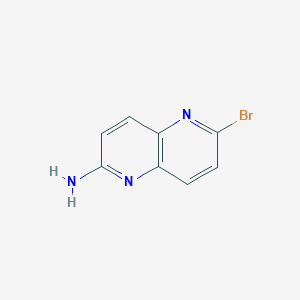
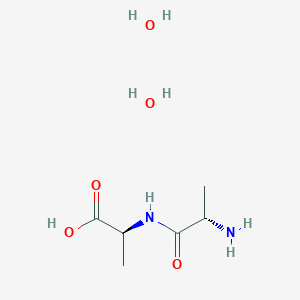
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)
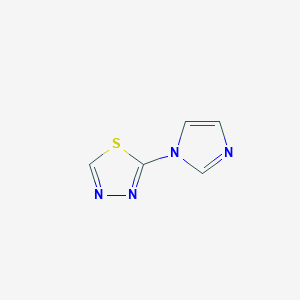
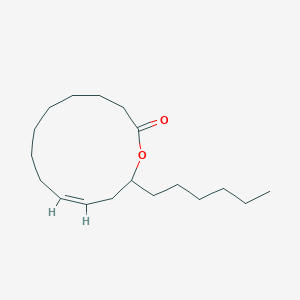

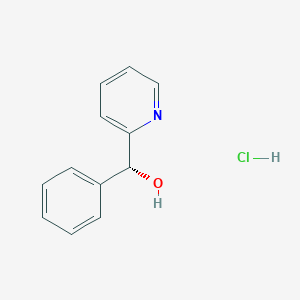
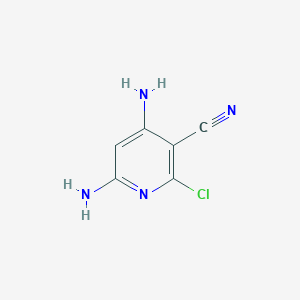

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
